molecular formula C13H19BrN2O B1373344 [5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol CAS No. 1306603-66-6

[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol

Cat. No.: B1373344
CAS No.: 1306603-66-6
M. Wt: 299.21 g/mol
InChI Key: GZTWCCOSPTWYGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol typically involves the following steps :

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from ethylamine and other precursors.

    Coupling Reaction: The piperidine ring is then coupled with the brominated pyridine ring under specific conditions to form the final compound.

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated compounds or reduced functional groups.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol is used in various scientific research applications :

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for [5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol is not well-documented. it is believed to interact with specific molecular targets, such as receptors or enzymes, through binding interactions. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Similar Compounds

  • [5-Bromo-2-(3-methylpiperidin-1-yl)pyridin-3-yl]methanol
  • [5-Bromo-2-(3-propylpiperidin-1-yl)pyridin-3-yl]methanol
  • [5-Bromo-2-(3-isopropylpiperidin-1-yl)pyridin-3-yl]methanol

Uniqueness

The uniqueness of [5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the ethyl group on the piperidine ring can affect the compound’s binding affinity and selectivity compared to similar compounds .

Properties

IUPAC Name

[5-bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c1-2-10-4-3-5-16(8-10)13-11(9-17)6-12(14)7-15-13/h6-7,10,17H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTWCCOSPTWYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN(C1)C2=C(C=C(C=N2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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